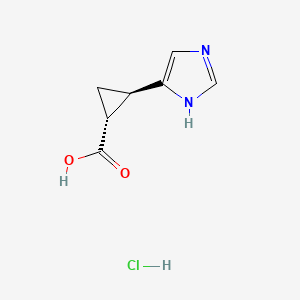

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Description

(1R,2R)-2-(1H-Imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a carboxylic acid group and an imidazole moiety. Its molecular formula is C₈H₉N₃O₂·HCl, with a molecular weight of approximately 223.64 g/mol (calculated from empirical data). The compound has a CAS registry number of 1989638-14-3 and is identified as SY217137 in commercial catalogs . It is supplied globally by multiple vendors, including FORT ST BIOLOGICAL TECHNOLOGY LIMITED and Moravek Biochemicals, Inc., indicating its relevance in pharmaceutical and chemical research .

The hydrochloride salt improves solubility, making it suitable for aqueous applications.

Properties

IUPAC Name |

(1R,2R)-2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITVICGBSYEWHI-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of an imidazole derivative. The reaction conditions often include the use of a strong base and a suitable cyclopropanating agent. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups attached to the cyclopropane ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce cyclopropane derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its activity as a conformationally restricted analogue of histamine, which is crucial for the development of new antihistamines and other therapeutic agents. The cyclopropane ring structure allows for the restriction of conformations, enhancing the biological activity and selectivity of the resulting compounds.

Case Study: Histamine Analogs

Research has demonstrated that (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane derivatives can be synthesized to serve as potent histamine receptor antagonists. The conformational rigidity provided by the cyclopropane framework is essential for mimicking the bioactive conformation of histamine, which improves receptor binding affinity and selectivity .

Synthesis of Bioactive Compounds

The versatility of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride as a synthetic intermediate has been highlighted in various studies. It can be utilized to create complex molecules with specific stereochemical configurations that are often required in pharmaceuticals.

Synthetic Pathways

The compound can be employed in several synthetic pathways:

- Chiral Building Blocks : It serves as a chiral building block for synthesizing α,α′-disubstituted amino acids, which are important in peptide synthesis .

- Total Synthesis : The compound has been integrated into total synthesis routes for natural products, showcasing its utility in constructing complex molecular architectures .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane derivatives have revealed insights into how modifications to the cyclopropane unit influence biological activity.

Findings from SAR Studies

Research indicates that variations in substituents on the cyclopropane ring can significantly affect the potency and selectivity of the compounds against specific biological targets. For instance, modifications to the imidazole moiety or the carboxylic acid functionality can lead to enhanced interactions with target receptors .

Computational Studies

Computational docking studies have been employed to predict how (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane derivatives interact with various biological targets. These studies suggest that these compounds can bind effectively to allosteric sites on receptors, potentially leading to novel therapeutic strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of antihistamines and receptor antagonists using conformationally restricted analogs |

| Synthesis | Utilization as a chiral building block in organic synthesis |

| Structure-Activity Relationships | Insights into how structural modifications impact biological activity |

| Computational Studies | Predictive modeling of interactions with biological targets |

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

The following table compares the target compound with structurally related cyclopropane derivatives, focusing on substituents, molecular weights, and CAS numbers:

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| (1R,2R)-2-(1H-Imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride | Imidazole, COOH, HCl | ~223.64 | 1989638-14-3 | Rigid cyclopropane, bioactive groups |

| rac-(1R,2R)-2-(1H-Imidazol-4-yl)cyclopropan-1-amine dihydrochloride | Imidazole, NH₂, 2HCl | 196.08 (base) | EN300-383878 | Amine instead of carboxylic acid |

| trans-2-cyanocyclopropanecarboxylic acid | CN, COOH | 125.13 | 39891-82-2 | Electron-withdrawing cyano group |

| 2-[1-(trifluoromethyl)cyclopropyl]acetic acid | CF₃, CH₂COOH | 182.11 | 871476-77-6 | Lipophilic trifluoromethyl group |

| (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | F, NH₂, HCl | 122.56 (base) | 1849196-57-1 | Fluorine substituent, amine salt |

| (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride | Imidazole, OH, COOH, HCl | 228.25 | EN300-1695783 | Extended carbon chain, hydroxyl group |

Key Structural and Functional Differences

Imidazole vs. Non-Heterocyclic Substituents: The imidazole group in the target compound enables π-π stacking and hydrogen bonding, which are absent in analogues like trans-2-cyanocyclopropanecarboxylic acid (CN substituent) or 2-[1-(trifluoromethyl)cyclopropyl]acetic acid (CF₃ group). These differences influence solubility and target binding in biological systems .

Carboxylic Acid vs. Amine Functional Groups :

- Replacing the carboxylic acid with an amine (as in rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride ) alters charge and pH sensitivity. The hydrochloride salt in both compounds enhances solubility, but the amine derivative may exhibit different pharmacokinetic profiles .

Impact of Halogen Substituents :

- The trifluoromethyl group in 2-[1-(trifluoromethyl)cyclopropyl]acetic acid increases lipophilicity and metabolic stability compared to the hydrophilic imidazole-carboxylic acid combination in the target compound .

Chain Length and Hydroxylation: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride features a three-carbon chain with a hydroxyl group, enhancing hydrogen-bonding capacity but reducing structural rigidity compared to the cyclopropane ring .

Physicochemical and Commercial Considerations

- Purity : Many analogues, including the target compound, are supplied at ≥95% purity , a standard for research-grade chemicals .

- Synthesis Complexity: The imidazole-cyclopropane scaffold requires stereoselective synthesis, whereas derivatives like trans-2-cyanocyclopropanecarboxylic acid are simpler to prepare due to fewer stereochemical constraints .

Research and Application Insights

While explicit biological data are unavailable in the provided evidence, structural analysis suggests:

- The target compound’s imidazole and carboxylic acid groups make it suitable for enzyme inhibition studies (e.g., targeting histidine kinases or metalloproteases).

- Fluorinated or cyano-substituted analogues may be preferred in drug design for enhanced membrane permeability or metabolic stability .

Biological Activity

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with an imidazole moiety and a carboxylic acid group. The specific stereochemistry (1R,2R) is crucial for its biological activity. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that the cyclopropane structure can restrict conformational flexibility, which may enhance binding affinity to biological targets. This property allows for improved interaction with histamine receptors, making it a valuable analog for studying histamine-related pathways .

Key Mechanisms:

- Histamine Receptor Modulation : The compound acts as a conformationally restricted analogue of histamine, potentially influencing receptor activation and signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride:

- Antihistaminic Activity : As an analogue of histamine, it has been evaluated for its potential as an antihistamine agent. Initial findings indicate significant receptor binding affinity compared to traditional antihistamines.

- Potential Antimicrobial Properties : Some studies have suggested that compounds with similar structures exhibit antimicrobial activity. While direct evidence for this compound's efficacy is limited, its structural relatives have shown promise in inhibiting bacterial growth.

- Neuroprotective Effects : There is emerging interest in the neuroprotective potential of imidazole-containing compounds. This particular compound's ability to modulate neurotransmitter systems may contribute to neuroprotection in various models of neurodegeneration.

Case Studies and Research Findings

A review of literature reveals several notable studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.